3-Iodo-2-propoxypyridine
Description
3-Iodo-2-propoxypyridine (CAS: 902837-45-0) is a halogenated pyridine derivative with the molecular formula C₈H₁₀INO and a molecular weight of 263.08 g/mol (calculated from atomic masses). It is primarily utilized as a medical intermediate, facilitating the synthesis of pharmaceuticals or bioactive molecules . Key properties include:
Properties
IUPAC Name |
3-iodo-2-propoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO/c1-2-6-11-8-7(9)4-3-5-10-8/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMBXRKMRZDRFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=N1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654795 | |
| Record name | 3-Iodo-2-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-45-0 | |
| Record name | 3-Iodo-2-propoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-2-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-propoxypyridine typically involves the iodination of 2-propoxypyridine. One common method is the reaction of 2-propoxypyridine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-2-propoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic media.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as ethanol or toluene are commonly used.
Major Products Formed:
Substitution Reactions: Products include 3-azido-2-propoxypyridine or 3-thio-2-propoxypyridine.
Oxidation Reactions: Products include 3-iodo-2-formylpyridine or 3-iodo-2-carboxypyridine.
Coupling Reactions: Products include various biaryl compounds depending on the boronic acid used.
Scientific Research Applications
3-Iodo-2-propoxypyridine is a chemical compound with applications in scientific research, particularly as a building block for synthesizing more complex organic molecules. Its structure features an iodine atom and a propoxy group attached to a pyridine ring .
Scientific Research Applications
This compound is primarily utilized in chemistry as a building block for synthesizing complex organic molecules. Pyridine derivatives, which share structural similarities with this compound, have demonstrated potential in medicinal chemistry and drug development due to their diverse pharmacological properties .
Biological Activities
While specific biological activities for this compound are not detailed in the provided search results, related pyridine derivatives have shown several biological activities:
- Antimicrobial Properties: Pyridine derivatives can disrupt microbial cell membranes or inhibit essential metabolic processes, indicating their potential as antimicrobial agents.
- Anticancer Potential: These compounds may induce apoptosis in cancer cells, suggesting potential applications in cancer therapy.
- Anti-inflammatory Effects: Some pyridine derivatives have demonstrated anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
Case Studies and Research Findings
The search results provide examples of studies involving pyridine derivatives, highlighting their potential applications:
- Antimicrobial Study: Pyridine derivatives, including those structurally related to this compound, have shown significant inhibition of Gram-positive and Gram-negative bacteria.
- Anticancer Activity: Investigations have found that pyridine derivatives can inhibit cell proliferation and induce apoptosis in cancer cells.
- Inflammation Model: Studies using acute inflammation models indicate that pyridine derivatives can reduce edema and pro-inflammatory markers.
Related compounds
Some studies focus on related compounds such as:
Mechanism of Action
The mechanism of action of 3-Iodo-2-propoxypyridine depends on its application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In medicinal chemistry, its mechanism involves interaction with specific molecular targets, such as enzymes or receptors, through binding or inhibition. The iodine atom and propoxy group play crucial roles in its reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Iodo-2-propoxypyridine with structurally related pyridine derivatives, focusing on substituents, molecular properties, and applications:
Key Comparative Insights:
Amino Groups: Compounds like 2-Amino-3-iodopyridine exhibit hydrogen-bonding capability, which may enhance interactions with biological targets . Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in 3-Iodo-5-(trifluoromethyl)pyridin-2-amine alters electronic density, affecting reactivity and metabolic stability .
Applications :
- Only this compound is explicitly cited as a medical intermediate . Other derivatives are catalog-listed without explicit application details, suggesting exploratory research roles .
Safety: 2-Amino-3-iodopyridine carries hazards (R20/21/22) for inhalation, skin contact, and ingestion . Similar risks may apply to other iodopyridines, though specific data for this compound are lacking.
Biological Activity
3-Iodo-2-propoxypyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
This compound belongs to the class of pyridine derivatives, characterized by the presence of an iodine atom and a propoxy group. The general structure can be represented as follows:
Where and denote the number of carbon and hydrogen atoms, respectively. The presence of halogen (iodine) and alkoxy (propoxy) groups significantly influences the compound's biological activity.
Antimicrobial Activity
Research has indicated that pyridine derivatives, including this compound, exhibit antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains and fungi. For instance, studies have demonstrated that modifications in the substituents on the pyridine ring can enhance antimicrobial efficacy, making them promising candidates for developing new antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been observed that similar pyridine derivatives can act as inhibitors of specific cancer pathways. For example, compounds targeting fibroblast growth factor receptors (FGFR) have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis . While specific data on this compound is limited, its structural relatives suggest a potential for similar anticancer activity.
Anti-inflammatory Activity
The anti-inflammatory properties of pyridine derivatives are another area of interest. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The ability to modulate inflammatory responses makes these compounds valuable in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyridine derivatives inhibit key enzymes involved in metabolic pathways, such as COX and various kinases.
- Receptor Modulation : These compounds may interact with specific receptors (e.g., FGFR), altering cellular signaling pathways that lead to tumor growth or inflammation.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to their therapeutic effects.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating various pyridine derivatives found that those with halogen substitutions demonstrated enhanced antimicrobial activity against Gram-positive bacteria .
- Cancer Cell Line Studies : In vitro studies on similar compounds showed significant inhibition of breast cancer cell lines when treated with FGFR inhibitors derived from pyridine structures .
- Inflammation Models : Animal models treated with pyridine derivatives showed reduced paw edema, indicating effective anti-inflammatory action comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Data Table: Biological Activities of Pyridine Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
